![molecular formula C16H21NO B14242459 2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one CAS No. 301193-29-3](/img/structure/B14242459.png)
2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one is an organic compound with the molecular formula C27H34N2O. This compound is known for its unique structure, which includes a cyclopentanone ring substituted with a diethylamino group and a phenylmethylidene group. It is often used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and cyclopentanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is often refluxed for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling.
Comparación Con Compuestos Similares
2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one can be compared with other similar compounds such as:
2-{[4-(Dimethylamino)phenyl]methylidene}cyclopentan-1-one: Similar structure but with dimethylamino group instead of diethylamino group.
2-{[4-(Methoxy)phenyl]methylidene}cyclopentan-1-one: Contains a methoxy group instead of a diethylamino group.
2-{[4-(Chloro)phenyl]methylidene}cyclopentan-1-one: Contains a chloro group instead of a diethylamino group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents.
Propiedades
Número CAS |
301193-29-3 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
2-[[4-(diethylamino)phenyl]methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C16H21NO/c1-3-17(4-2)15-10-8-13(9-11-15)12-14-6-5-7-16(14)18/h8-12H,3-7H2,1-2H3 |
Clave InChI |
YPWDVLFNMLRPFP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



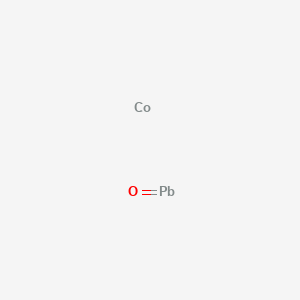
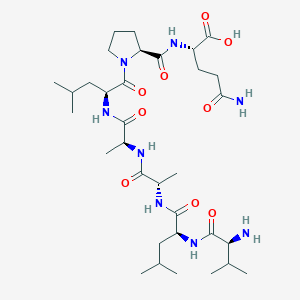
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
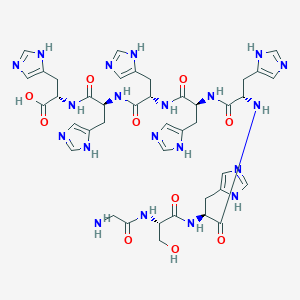

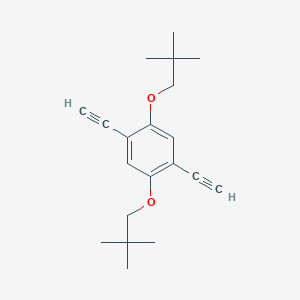
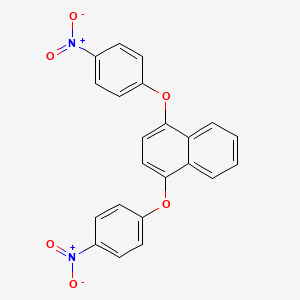
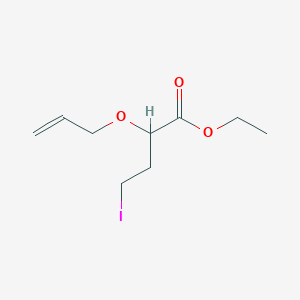
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
